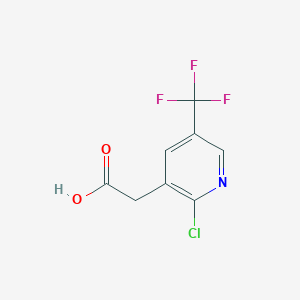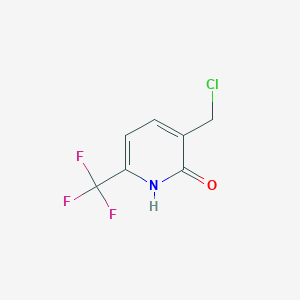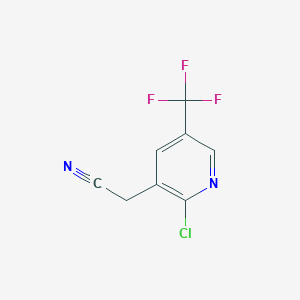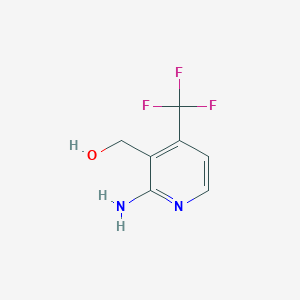
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has a molecular formula of C6H3ClF3N and a molecular weight of 181.54 .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate regioexhaustive functionalization .Physical And Chemical Properties Analysis
This compound has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C . It also has a boiling point of 171.6±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid has been explored in various synthesis and derivative formation studies. For instance, it has been used as a starting material for the preparation of boronic acids, which are significant in pharmaceutical and biochemical applications (Liu Guoqua, 2014). Additionally, the compound has been employed in the creation of cyclopalladated complexes with potential for use in photophysical applications (F. S. Mancilha et al., 2011).
Herbicidal Activity
Research has also focused on its herbicidal activity, particularly in the synthesis of derivatives showing potential as herbicides. Derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, such as thiazolo[4,5-b]pyridine-3(2H)-acetic acid, have been synthesized and shown to exhibit auxin-like herbicidal symptoms, demonstrating higher activity on dicotyledonous species (S. Hegde & M. Mahoney, 1993).
Functionalization and Metalation
The compound has been a focus in studies exploring regioexhaustive functionalization and metalation, showing its versatility in organic chemistry. For example, research has been done on converting chloro(trifluoromethyl)pyridines into various carboxylic acids, demonstrating the compound's adaptability in creating diverse chemical structures (F. Cottet & M. Schlosser, 2004).
Antimicrobial Activity
Additionally, certain derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid have shown promising antimicrobial activity. For example, acetic acid derivatives have been synthesized and screened for antimicrobial properties, exhibiting significant activity against various pathogens (R. D. Hunashal et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORNOPRTKPRZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230411 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | |
CAS RN |
1227596-13-5 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















